5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide
Overview
Description
5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPD belongs to the class of isoxazole derivatives and is known to activate metabotropic glutamate receptors, which play a crucial role in regulating various physiological functions in the body.
Mechanism of Action
The mechanism of action of 5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide involves the activation of metabotropic glutamate receptors, which leads to the modulation of intracellular signaling pathways. Upon binding to the receptor, 5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide induces a conformational change that activates G proteins, leading to the activation of downstream signaling pathways. These pathways include the activation of phospholipase C, which leads to the production of inositol triphosphate and diacylglycerol, and the inhibition of adenylate cyclase, which leads to a decrease in intracellular cyclic AMP levels.
Biochemical and Physiological Effects:
5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects. One of the major effects of 5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide is the modulation of synaptic transmission, which is mediated by the activation of mGluRs. 5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide has been shown to enhance synaptic transmission in some brain regions, while inhibiting it in others. 5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide has also been shown to have anxiolytic and antinociceptive effects, which are mediated by the activation of mGluR8 and mGluR4, respectively.
Advantages and Limitations for Lab Experiments
5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of mGluRs, which makes it a useful tool for studying the physiological functions of these receptors. 5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, 5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide has some limitations for lab experiments. It has a short half-life and can rapidly degrade in aqueous solutions, which makes it difficult to use in some experimental protocols.
Future Directions
There are several future directions for the study of 5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide. One area of research is the development of more potent and selective agonists of mGluRs, which could be used to study the physiological functions of these receptors in more detail. Another area of research is the development of new experimental protocols that can overcome the limitations of 5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide, such as its short half-life and rapid degradation in aqueous solutions. Finally, the study of 5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide could lead to the development of new drugs for the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and chronic pain.
Scientific Research Applications
5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is the study of metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that play a crucial role in regulating various physiological functions in the body. 5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-3-isoxazolecarboxamide has been shown to activate mGluR1, mGluR2, mGluR4, and mGluR8, which are involved in the regulation of synaptic transmission, learning and memory, pain perception, and anxiety, respectively.
properties
IUPAC Name |
5-[(4-acetylphenoxy)methyl]-N-cyclopentyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(21)13-6-8-15(9-7-13)23-11-16-10-17(20-24-16)18(22)19-14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQLPZACGQLTTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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